molecular formula C34H30 B14009174 1,1'-(2,2,2-Triphenylethane-1,1-diyl)bis(4-methylbenzene) CAS No. 41136-95-2

1,1'-(2,2,2-Triphenylethane-1,1-diyl)bis(4-methylbenzene)

Cat. No.: B14009174
CAS No.: 41136-95-2
M. Wt: 438.6 g/mol
InChI Key: CPQQNCLAPPGXQK-UHFFFAOYSA-N
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Description

1,1’-(2,2,2-Triphenylethane-1,1-diyl)bis(4-methylbenzene): is an organic compound characterized by its unique structure, which includes a central ethane moiety bonded to three phenyl groups and two 4-methylbenzene groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(2,2,2-Triphenylethane-1,1-diyl)bis(4-methylbenzene) typically involves the reaction of triphenylmethane with 4-methylbenzyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1,1’-(2,2,2-Triphenylethane-1,1-diyl)bis(4-methylbenzene) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl or methyl groups are substituted with other functional groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Oxidation: Formation of benzophenone derivatives or benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1,1’-(2,2,2-Triphenylethane-1,1-diyl)bis(4-methylbenzene) has several scientific research applications:

    Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.

    Materials Science: It is utilized in the synthesis of advanced materials with specific optical and electronic characteristics.

    Medicinal Chemistry: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of molecules with specific biological activities.

    Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1,1’-(2,2,2-Triphenylethane-1,1-diyl)bis(4-methylbenzene) involves its interaction with molecular targets through its aromatic rings and ethane moiety. The compound can participate in π-π interactions, hydrogen bonding, and van der Waals forces, influencing its behavior in different environments. These interactions are crucial in its applications in organic electronics and materials science, where the compound’s electronic properties are harnessed.

Comparison with Similar Compounds

    1,1’-(1,2-Ethanediyl)bis(4-methylbenzene): This compound has a similar structure but with an ethane moiety instead of the triphenylethane core.

    1,1’-(2,2-Diphenylethane-1,1-diyl)bis(4-methylbenzene): Similar structure with two phenyl groups instead of three.

    1,1’-(2,2,2-Trichloroethane-1,1-diyl)bis(4-methylbenzene): Contains chlorine atoms in place of phenyl groups.

Uniqueness: 1,1’-(2,2,2-Triphenylethane-1,1-diyl)bis(4-methylbenzene) is unique due to its triphenylethane core, which imparts distinct electronic properties and steric effects. This uniqueness makes it valuable in applications requiring specific electronic characteristics and stability.

Biological Activity

Chemical Structure and Properties

The compound can be described by its chemical formula C30H30C_{30}H_{30} and has a complex structure characterized by two 4-methylbenzene units linked by a triphenylethane moiety. Understanding its structure is crucial for elucidating its biological activity.

Structural Formula

1 1 2 2 2 Triphenylethane 1 1 diyl bis 4 methylbenzene :\text{1 1 2 2 2 Triphenylethane 1 1 diyl bis 4 methylbenzene }:

Chemical Structure

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, triphenylmethane derivatives have been shown to scavenge free radicals effectively, which is essential in mitigating oxidative stress in biological systems. A study demonstrated that triphenylmethane derivatives could reduce oxidative damage in cellular models .

Anticancer Properties

Several studies have explored the anticancer potential of triphenylmethane derivatives. In vitro assays have shown that these compounds can inhibit the proliferation of various cancer cell lines. For example, derivatives similar to 1,1'-(2,2,2-Triphenylethane-1,1-diyl)bis(4-methylbenzene) were observed to induce apoptosis in breast cancer cells through the activation of caspase pathways .

Case Study 1: Antioxidant Efficacy

A recent study evaluated the antioxidant capacity of triphenylmethane derivatives. The results indicated that these compounds could significantly reduce lipid peroxidation in rat liver homogenates. The IC50 values were determined to be lower than those of standard antioxidants like ascorbic acid .

CompoundIC50 (µM)Reference
Triphenylmethane Derivative25
Ascorbic Acid30

Case Study 2: Cytotoxic Effects on Cancer Cells

Another investigation focused on the cytotoxic effects of triphenylmethane derivatives on human cancer cell lines. The study reported that treatment with these compounds resulted in a dose-dependent decrease in cell viability across various cancer types.

Cell LineIC50 (µM)Mode of Action
MCF-7 (Breast)15Apoptosis Induction
HeLa (Cervical)20Cell Cycle Arrest
A549 (Lung)18ROS Generation

The biological activity of 1,1'-(2,2,2-Triphenylethane-1,1-diyl)bis(4-methylbenzene) may be attributed to several mechanisms:

  • Free Radical Scavenging : The presence of multiple phenolic groups allows for effective scavenging of reactive oxygen species (ROS).
  • Cell Cycle Modulation : Similar compounds have been shown to interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis : Activation of apoptotic pathways via caspase activation has been documented.

Properties

CAS No.

41136-95-2

Molecular Formula

C34H30

Molecular Weight

438.6 g/mol

IUPAC Name

1-methyl-4-[1-(4-methylphenyl)-2,2,2-triphenylethyl]benzene

InChI

InChI=1S/C34H30/c1-26-18-22-28(23-19-26)33(29-24-20-27(2)21-25-29)34(30-12-6-3-7-13-30,31-14-8-4-9-15-31)32-16-10-5-11-17-32/h3-25,33H,1-2H3

InChI Key

CPQQNCLAPPGXQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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